N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazine ring, a thiazolopyridine moiety, and a chlorophenylsulfonyl group, making it an interesting subject for scientific research.
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a pyrazine ring in its structure suggests that it may interact with its targets through hydrogen bonding or pi-pi stacking .
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound could influence multiple pathways, either directly or indirectly .
Pharmacokinetics
The compound’s metabolism and excretion would likely be influenced by these groups as well .
Result of Action
Given its potential for interaction with various biological targets, it could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability could be affected by pH, while its interaction with targets could be influenced by temperature and the presence of other molecules .
Preparation Methods
The synthesis of N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the thiazolopyridine core, the introduction of the chlorophenylsulfonyl group, and the final coupling with pyrazine-2-carboxamide. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide include other thiazolopyridine derivatives and pyrazine-based compounds. These compounds may share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-11-2-1-3-12(8-11)28(25,26)23-7-4-13-15(10-23)27-17(21-13)22-16(24)14-9-19-5-6-20-14/h1-3,5-6,8-9H,4,7,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOGEOVDKMILKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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